2-Ethylhexyl butyrate

Description

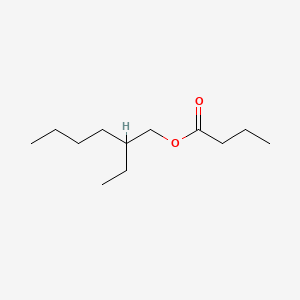

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEQNZNCKDNGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885298 | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25415-84-3 | |

| Record name | 2-Ethylhexyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Butyrate: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-Ethylhexyl butyrate, a versatile ester with significant applications across various scientific disciplines. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, detailed synthesis protocols, and advanced analytical characterization techniques for this compound. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: Understanding this compound

This compound, also known as butanoic acid, 2-ethylhexyl ester, is an organic compound classified as an ester.[1][2][3] It is a colorless liquid at room temperature and is recognized for its characteristic fruity aroma.[4] This ester is formed from the reaction of butyric acid and 2-ethylhexanol. Its molecular structure, featuring a branched alkyl chain, imparts specific physicochemical properties that make it a valuable component in various industrial and research applications. While traditionally used in the flavor and fragrance industry, its properties also suggest potential utility in material science and pharmaceutical formulations as a plasticizer or solvent.[5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application and handling. These properties are summarized in the table below, compiled from various reputable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [1][4][6] |

| Molecular Weight | 200.32 g/mol | [1][3][4][6] |

| CAS Registry Number | 25415-84-3 | [1][3][4] |

| IUPAC Name | 2-ethylhexyl butanoate | [1][3] |

| Synonyms | Butanoic acid, 2-ethylhexyl ester; n-Butyric acid 2-ethylhexyl ester | [1][2][3] |

| Appearance | Colorless liquid | [4][7] |

| Boiling Point | 231.00 to 232.00 °C @ 760.00 mm Hg (estimated) | [7] |

| Melting Point | Not available | [4] |

| Density/Specific Gravity | 0.87 g/cm³ | [4] |

| Refractive Index | 1.43 | [4] |

| Solubility | Insoluble in water; soluble in alcohol.[7][8] | |

| Vapor Pressure | 0.061 mmHg @ 25 °C (estimated) | [7] |

| Flash Point | 201.00 °F (94.00 °C) (estimated) | [7] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of butyric acid with 2-ethylhexanol, typically in the presence of an acid catalyst. Alternatively, enzymatic synthesis offers a greener and more specific route.

Fischer Esterification: Acid-Catalyzed Synthesis

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and therefore, specific strategies are employed to drive the reaction towards the product side.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. To maximize the yield, an excess of one of the reactants (typically the less expensive one, in this case, 2-ethylhexanol) is used, and/or the water produced is removed from the reaction mixture.

Materials:

-

Butyric acid

-

2-Ethylhexanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate) for extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid and a molar excess (e.g., 1.5 to 2 equivalents) of 2-ethylhexanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted butyric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical catalysis. This method avoids harsh acidic conditions and high temperatures, often leading to higher purity products with fewer byproducts.

Lipases (EC 3.1.1.3) are highly efficient catalysts for esterification in non-aqueous media. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable.

Materials:

-

Butyric acid

-

2-Ethylhexanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., n-hexane or isooctane)

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a temperature-controlled shaker flask, dissolve equimolar amounts of butyric acid and 2-ethylhexanol in an anhydrous organic solvent.

-

Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

-

If desired, add activated molecular sieves to the mixture to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for 24-72 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification, if necessary, can be achieved by vacuum distillation.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a molecular fingerprint.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).

-

Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms or HP-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak can be compared with a reference spectrum from a database (e.g., NIST). Key fragments to look for include the molecular ion peak (m/z 200) and characteristic fragment ions resulting from the cleavage of the ester bond.[1]

Caption: GC-MS Analytical Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquisition Parameters:

-

¹H NMR: Standard pulse program, sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT) to distinguish between CH, CH₂, and CH₃ groups.

-

¹H NMR: The spectrum will show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will be proportional to the number of protons. The splitting patterns (multiplicity) will provide information about neighboring protons.

-

¹³C NMR: The spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

FTIR spectrometer.

Sample Preparation:

-

A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹.

-

C-O stretch (ester): A strong peak in the range of 1150-1250 cm⁻¹.

-

C-H stretch (alkane): Multiple peaks in the region of 2850-3000 cm⁻¹.

Safety and Handling

This compound is generally considered to be of low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.

-

Toxicity: Detailed toxicological data is limited, but it is not classified as a hazardous substance.[10] It is readily biodegradable.[11]

Applications in Research and Development

While the primary commercial use of this compound is in the flavor and fragrance industry, its properties make it a candidate for other applications:

-

Plasticizer: The branched alkyl chain and ester functionality suggest its potential use as a non-phthalate plasticizer for polymers, which is an active area of research in material science and for medical devices.

-

Solvent: Its relatively low volatility and good solvency for many organic compounds could make it a useful medium for certain chemical reactions or as a component in formulations.

-

Starting Material: It can serve as a precursor for the synthesis of other more complex molecules in drug discovery and development.

Conclusion

This compound is a well-characterized ester with a range of established and potential applications. This guide has provided a detailed overview of its chemical and physical properties, robust protocols for its synthesis via both classical and enzymatic methods, and comprehensive analytical procedures for its characterization. By understanding these fundamental aspects, researchers and professionals in drug development and other scientific fields can effectively utilize and further explore the potential of this versatile compound.

References

-

n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. [Link]

-

n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. [Link]

-

n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. [Link]

-

Butanoic acid, 2-ethylhexyl ester. PubChem. [Link]

-

ethyl 2-ethyl butyrate, 2983-38-2. The Good Scents Company. [Link]

-

2-Ethyl-n-butyric acid ethyl ester. NIST Chemistry WebBook. [Link]

-

n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. [Link]

-

IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. ResearchGate. [Link]

-

Ethyl 2-ethylbutyrate. PubChem. [Link]

-

2-Heptyl butyrate. PubChem. [Link]

-

2-octyl butyrate butanoic acid, 2-ethylhexyl ester. The Good Scents Company. [Link]

-

Geranyl butyrate - Registration Dossier. ECHA. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 13C NMR spectrum [chemicalbook.com]

- 7. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. scbt.com [scbt.com]

An In-Depth Technical Guide to 2-Ethylhexyl Butyrate: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 2-Ethylhexyl Butyrate, a significant ester in the chemical industry. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its molecular characteristics, physicochemical properties, a standard synthesis protocol, and critical safety information.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-ethylhexyl butanoate, is a branched-chain ester. It is formed from the esterification of butyric acid and 2-ethylhexanol. This structure imparts specific properties, such as its characteristic odor and solubility profile, which are crucial for its applications.

Chemical Structure

The molecule consists of a twelve-carbon backbone, including a butyrate group and a branched 2-ethylhexyl chain.[1][2][3][4]

Caption: 2D representation of this compound.

Nomenclature and Identifiers

Precise identification of chemical compounds is fundamental in research and development. The following table lists the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-ethylhexyl butanoate | [4] |

| Synonyms | Butanoic acid, 2-ethylhexyl ester; Butyric Acid 2-Ethylhexyl Ester | [1][2][4] |

| CAS Number | 25415-84-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3][4] |

| InChI | InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3 | [1][3][5] |

| InChIKey | LFEQNZNCKDNGRM-UHFFFAOYSA-N | [1][3][5] |

| SMILES | CCCCC(CC)COC(=O)CCC | [4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, application, and purification methods. It is a colorless liquid at room temperature with a characteristic fruity odor.[6][7][8]

| Property | Value | Source(s) |

| Molecular Weight | 200.32 g/mol | [2][4][7][9] |

| Monoisotopic Mass | 200.17763 Da | [1][3][5] |

| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |

| Boiling Point | 231-237 °C at 760 mm Hg | [6][8] |

| Density | ~0.87 g/cm³ at 20°C | [6][7] |

| Refractive Index | ~1.43 at 20°C | [6][7] |

| Solubility | Soluble in alcohol; Water solubility: 4.064 mg/L at 25°C (estimated) | [8] |

| Purity (GC) | ≥98.0% | [6][7][9] |

Synthesis and Purification

Synthesis Pathway: Fischer-Speier Esterification

This compound is typically synthesized via Fischer-Speier esterification. This well-established, acid-catalyzed reaction involves the condensation of a carboxylic acid (butyric acid) with an alcohol (2-ethylhexanol).[10] The reaction is reversible, and to drive the equilibrium towards the product (the ester), water is continuously removed, often using a Dean-Stark apparatus. The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical for achieving a practical reaction rate.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Butyric acid (1.0 mol)

-

2-Ethylhexanol (1.1 mol, 10% molar excess)

-

p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

-

Toluene (as azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: Add butyric acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene to the flask.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 3-5 hours).

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield high-purity this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the purified final product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Post-synthesis, the identity and purity of this compound must be confirmed.

-

Gas Chromatography (GC): This is the primary method for assessing purity, with typical commercial grades showing ≥98.0% purity.[6][7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight. Data from NIST shows characteristic fragmentation patterns for this molecule.[1][3][4]

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and C-O stretches are indicative of the ester functional group.[4]

Safety and Handling

According to safety data sheets (SDS), this compound is classified as a Category 3 flammable liquid and vapor.[11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[11] Work in a well-ventilated area or under a fume hood.

-

PPE: Wear protective gloves, safety glasses, and flame-retardant clothing.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

First Aid: In case of skin contact, rinse with water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water.[11]

Applications and Field Insights

This compound is primarily utilized in the fragrance and flavor industries. Its scent profile is often described as fruity, with notes reminiscent of apple and tropical fruits.[12] This makes it a valuable component in creating fruit accords for perfumes, personal care products, and air fresheners.[12] While some sources suggest it is for informational or research purposes only and not directly used in flavors or fragrances, its presence in the product catalogs of major chemical suppliers for these industries indicates its use as a building block or component in complex formulations.[8] Its branched structure can improve stability and modify the volatility of fragrance compositions compared to its straight-chain isomers.

References

-

n-Butyric acid 2-ethylhexyl ester. NIST WebBook. [Link]

-

This compound (C12H24O2). PubChemLite. [Link]

-

n-Butyric acid 2-ethylhexyl ester. NIST WebBook. [Link]

-

Butanoic acid, 2-ethylhexyl ester | C12H24O2 | CID 117230. PubChem. [Link]

-

2-octyl butyrate butanoic acid, 2-ethylhexyl ester. The Good Scents Company. [Link]

-

IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit® C. ResearchGate. [Link]

-

Allyl 2-ethyl butyrate. NIST WebBook. [Link]

-

Ethyl butyrate. Wikipedia. [Link]

-

ETHYL BUTYRATE. Ataman Kimya. [Link]

Sources

- 1. n-Butyric acid 2-ethylhexyl ester [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. n-Butyric acid 2-ethylhexyl ester [webbook.nist.gov]

- 4. Butanoic acid, 2-ethylhexyl ester | C12H24O2 | CID 117230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H24O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 25415-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. 2-octyl butyrate, 25415-84-3 [thegoodscentscompany.com]

- 9. chemscene.com [chemscene.com]

- 10. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Hexyl 2-methyl Butyrate | 10032-15-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-Depth Technical Guide to 2-Ethylhexyl Butyrate: Nomenclature, Properties, Synthesis, and Analysis

Introduction

2-Ethylhexyl butyrate is a branched-chain fatty acid ester that has garnered significant interest across various scientific and industrial domains. Primarily recognized for its characteristic fruity aroma, its applications extend beyond the flavor and fragrance industry. For researchers, scientists, and professionals in drug development, understanding the fundamental properties and technical considerations of this compound is crucial for its potential application as a solvent, a starting material for synthesis, or a reference standard in analytical methods. This guide provides a comprehensive overview of this compound, delving into its nomenclature, physicochemical properties, synthesis protocols, and analytical procedures, grounded in established scientific principles and methodologies.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is paramount in scientific research and development. This compound is known by several synonyms and alternative names across different chemical databases and commercial suppliers. A consolidated list of these identifiers is presented below to facilitate accurate sourcing and referencing.

| Identifier Type | Value |

| IUPAC Name | 2-ethylhexyl butanoate[1] |

| Synonyms | Butyric Acid 2-Ethylhexyl Ester, Butanoic acid, 2-ethylhexyl ester, n-Butyric acid 2-ethylhexyl ester, Octyl Butyrate[2][3] |

| CAS Number | 25415-84-3[2] |

| Molecular Formula | C₁₂H₂₄O₂[2] |

| Molecular Weight | 200.32 g/mol [1][2] |

| InChI Key | LFEQNZNCKDNGRM-UHFFFAOYSA-N[1] |

| SMILES | CCCCC(CC)COC(=O)CCC[1] |

| EC Number | 246-959-0[1] |

| PubChem CID | 117230[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. These properties dictate its solubility, volatility, and compatibility with other substances.

| Property | Value |

| Appearance | Colorless to pale yellow, clear liquid |

| Odor | Fruity, sweet, slightly tropical aroma |

| Boiling Point | 231.00 to 232.00 °C at 760.00 mm Hg (estimated)[4] |

| Density | Approximately 0.87 g/cm³ |

| Refractive Index | Approximately 1.43[5] |

| Flash Point | 201.00 °F (94.00 °C) (estimated)[4] |

| Purity | Typically >98.0% (by GC)[2] |

| Solubility | Soluble in water, alcohol, and most organic solvents |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Fischer esterification, a well-established and versatile method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] The following protocol provides a detailed, step-by-step methodology for this synthesis, emphasizing the causality behind each experimental choice.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed through analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Butyric acid

-

2-Ethylhexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine butyric acid and a molar excess of 2-ethylhexanol (typically 1.5 to 3 equivalents). The use of excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[6]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid) to the reaction mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials.

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid, and finally with brine to remove any remaining water.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following protocol outlines a general procedure for the analysis of this ester.

Experimental Protocol: GC-MS Analysis

This protocol provides a framework for the reliable identification and quantification of this compound. The use of an internal standard is crucial for achieving high accuracy and precision.

Materials and Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)

-

Volumetric flasks and pipettes

-

Autosampler vials with caps

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Spike each calibration standard and sample with a known concentration of the internal standard. This allows for the correction of variations in injection volume and instrument response.[8]

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 60 °C) to separate volatile components, followed by a ramp to a higher temperature (e.g., 280 °C) to elute the this compound and other less volatile compounds.[9]

-

Column: Select a column with a stationary phase that provides good separation of the analyte from other components in the sample matrix.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[8]

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples by using the calibration curve.

-

Caption: Workflow for the GC-MS analysis of this compound.

Applications and Relevance to Drug Development

While this compound is predominantly used in the flavor and fragrance industry, its properties suggest potential applications in the pharmaceutical field. Butyrate and its derivatives have been studied for their biological activities, including their role as histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy and other diseases.[10] The ester form, such as this compound, could potentially serve as a prodrug to improve the delivery and bioavailability of butyric acid.

Furthermore, its solvent properties make it a candidate for use in formulations for drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Its non-polar nature could be leveraged in the development of emulsions, microemulsions, or other lipid-based delivery systems. However, it is important to note that specific research on this compound in drug development is limited, and further investigation is required to establish its efficacy and safety for such applications.

Safety and Regulatory Information

This compound is listed on several chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA) Inventory. While it is generally considered to have low toxicity, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis via Fischer esterification, and analysis by GC-MS. For researchers, scientists, and drug development professionals, a solid understanding of these fundamental aspects is the cornerstone for innovative applications. While its primary role has been in the flavor and fragrance sector, the chemical and physical characteristics of this compound, coupled with the known biological activities of butyrates, suggest intriguing possibilities for future research in the pharmaceutical and life sciences. The detailed protocols and structured data presented herein are intended to serve as a valuable resource to facilitate such endeavors.

References

-

PubChem. Butanoic acid, 2-ethylhexyl ester. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-octyl butyrate butanoic acid, 2-ethylhexyl ester. [Link]

-

García-Pérez, P., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Molecules, 27(4), 1234. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]

-

University of Calgary. Ch15 : Synthesis of Esters. [Link]

-

Scribd. Synthesis of Ethyl Butyrate via Fischer Esterification. [Link]

-

University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

National Center for Biotechnology Information. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). [Link]

Sources

- 1. Butanoic acid, 2-ethylhexyl ester | C12H24O2 | CID 117230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 25415-84-3 [amp.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. labproinc.com [labproinc.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical formula for 2-Ethylhexyl butyrate

This guide provides a comprehensive technical overview of 2-Ethylhexyl Butyrate, a significant ester in various industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis methodologies, analytical characterization, and key applications, with a focus on scientific integrity and practical insights.

Core Chemical Identity

This compound, also known as butanoic acid, 2-ethylhexyl ester, is an organic compound classified as a butyrate ester.[1] Its unique branched structure imparts specific physicochemical properties that are valuable in several fields.

CAS Number: 25415-84-3[2]

Chemical Formula: C₁₂H₂₄O₂[2]

The structural formula and key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 25415-84-3 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2] |

| Molecular Weight | 200.32 g/mol | [1][2] |

| IUPAC Name | 2-ethylhexyl butanoate | [1] |

| Synonyms | Butanoic acid, 2-ethylhexyl ester; n-Butyric acid 2-ethylhexyl ester | [1] |

| InChIKey | LFEQNZNCKDNGRM-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] Its high boiling point and low vapor pressure are characteristic of a medium-chain branched ester.

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid |

| Purity | Min. 98.0% (by GC)[3] |

| Boiling Point | 231.00 to 232.00 °C @ 760.00 mm Hg |

| Flash Point | 94.00 °C (201.00 °F) |

| Specific Gravity | ~0.87 g/cm³[3] |

| Refractive Index | ~1.43[3] |

| Vapor Pressure | 0.061 mmHg @ 25.00 °C |

| Solubility | Insoluble in water; soluble in alcohol |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification. This can be accomplished via traditional chemical catalysis or through more modern, "green" enzymatic routes. The choice of method depends on the desired purity, cost considerations, and whether the final product needs to be labeled as "natural."

Chemical Synthesis: Fischer Esterification

The most common industrial method for producing this compound is the Fischer esterification of butyric acid and 2-ethylhexanol, using a strong acid catalyst such as sulfuric acid or a solid acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge equimolar amounts of butyric acid and 2-ethylhexanol.

-

Catalyst Addition: Add a catalytic amount (e.g., 1-2% by weight of the reactants) of a strong acid catalyst (e.g., concentrated H₂SO₄).

-

Reaction: Heat the mixture to reflux (typically 120-140 °C). The water produced during the reaction is azeotropically removed using the Dean-Stark trap, which drives the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodic analysis of the reaction mixture using gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine to remove residual salts and impurities.

-

Purification: Dry the crude ester over an anhydrous drying agent (e.g., MgSO₄) and purify by vacuum distillation to obtain high-purity this compound.

Caption: Fischer esterification workflow for this compound synthesis.

Enzymatic Synthesis

Enzymatic synthesis is an increasingly popular alternative due to its high specificity, mild reaction conditions, and the ability to produce "natural" esters when using starting materials from natural sources.[4] Lipases are the enzymes of choice for this transformation.

The causality for choosing enzymatic synthesis often lies in the need for a product free from harsh chemical residues, which is particularly important in the flavor, fragrance, and pharmaceutical industries. Immobilized enzymes are frequently used to facilitate catalyst recovery and reuse, making the process more economically viable. Studies on similar esters, such as hexyl butyrate, have demonstrated high conversion rates (over 90%) using immobilized lipases like Candida rugosa lipase.[5]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactant and Solvent: In a temperature-controlled vessel, dissolve equimolar amounts of butyric acid and 2-ethylhexanol in a non-polar, hydrophobic solvent (e.g., heptane or isooctane) to shift the equilibrium towards ester formation.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or a similar preparation) to the mixture. The enzyme loading is typically 5-10% (w/w) of the total substrates.

-

Reaction: Incubate the mixture at a mild temperature (e.g., 40-60 °C) with constant agitation.

-

Water Removal: To further drive the reaction, a water adsorbent like molecular sieves can be added to the reaction medium.

-

Monitoring: Track the conversion of reactants to the ester product using GC analysis of samples taken periodically.

-

Product Recovery: Once equilibrium is reached, separate the immobilized enzyme from the reaction mixture by simple filtration.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ester can be used as is or further purified by vacuum distillation if required.

Caption: Enzymatic synthesis workflow for "natural" this compound.

Analytical Characterization

Confident identification and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both identifying and quantifying this compound. The retention time in the gas chromatogram provides a preliminary identification, while the mass spectrum offers a unique fingerprint for confirmation.

-

Gas Chromatography: A non-polar column (e.g., DB-5ms) is typically used. The Kovats retention index for this compound on a standard non-polar phase is approximately 1273.[1]

-

Mass Spectrometry: Under electron ionization (EI), the molecule fragments in a predictable pattern. Key fragments include m/z values of 71 (the butyryl cation, often the base peak) and 43.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule.[6] The characteristic signals include triplets and sextets for the butyrate chain protons and a doublet for the methylene protons adjacent to the ester oxygen, coupled to the single proton of the chiral center in the 2-ethylhexyl group.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of 12 distinct carbon environments, including the characteristic carbonyl carbon signal around 173 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed around 1735-1740 cm⁻¹.[1]

Applications and Industrial Relevance

While specific applications for this compound are less documented than for smaller esters like ethyl butyrate, its properties suggest utility in several areas.

-

Fragrance and Flavors: Despite some sources indicating it is not for flavor or fragrance use, its structural similarity to other fruity esters suggests potential as a modifier in complex fruit accords, providing background notes of apple or tropical fruits.[7][8] Its low volatility would make it a middle or base note contributor rather than a top note.

-

Industrial Solvents: As an ester with good solvency for organic compounds and low water solubility, it has potential as a specialty solvent in coatings, inks, and cleaning formulations.

-

Plasticizers and Lubricants: The 2-ethylhexyl moiety is common in plasticizers (e.g., DEHP) and synthetic lubricants due to its excellent thermal stability and viscosity properties. This compound could serve as a component in such formulations.

-

Chemical Intermediate: It can be used as a starting material for the synthesis of other specialty chemicals.[7]

Safety and Toxicology

Detailed toxicological data for this compound is limited.[9] However, assessments of related 2-ethylhexyl esters provide some insight. A 28-day repeated oral dose toxicity study on C8-C16 fatty acid 2-ethylhexyl esters showed no clinical signs of toxicity at doses up to 1000 mg/kg bw/day in rats.[10] Based on available data, chemicals in this group are not expected to cause serious health damage from repeated oral exposure.[10]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area.

-

Stability: The compound is stable under normal storage conditions.[11] It is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-ethylhexanol and butyric acid.

Conclusion

This compound is a well-defined chemical entity with established synthesis and analytical protocols. Its physicochemical properties, stemming from its unique branched ester structure, make it a candidate for various industrial applications, particularly as a specialty solvent, plasticizer, or fragrance component. While its use in consumer-facing products like flavors and fragrances is not as widespread as that of its lower-molecular-weight analogs, its technical characteristics warrant consideration by researchers in materials science and chemical synthesis. As with any chemical, proper safety and handling procedures must be followed.

References

-

National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-ethylhexyl ester. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- NICNAS. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment.

-

ResearchGate. (n.d.). IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Ethyl Butyrate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: Enhanced ethyl butyrate production using immobilized lipase. Retrieved from [Link]

-

Oxford Academic. (n.d.). Screening of microbial esterases for asymmetric hydrolysis of this compound. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Heptyl butyrate. PubChem Compound Database. Retrieved from [Link]

- Clark, G. S. (n.d.).

-

The Good Scents Company. (n.d.). ethyl 2-ethyl butyrate. Retrieved from [Link]

- ScienceDirect. (2022, August 8). RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. Food and Chemical Toxicology.

-

Okchem. (2023, February 8). The Properties and Applications of Ethyl Butyrate in the Flavor and Fragrance Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylbutyric acid. PubChem Compound Database. Retrieved from [Link]

- National Institute of Standards and Technology. (2012, October 14). n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook.

-

The Good Scents Company. (n.d.). 2-octyl butyrate butanoic acid, 2-ethylhexyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexyl butyrate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl butyrate. PubChem Compound Database. Retrieved from [Link]

- x-mol.com. (2020, November 23).

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbutyrate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). GC MS of ethyl butyrate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylbutyrate. Retrieved from [Link]

Sources

- 1. Butanoic acid, 2-ethylhexyl ester | C12H24O2 | CID 117230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(25415-84-3) 1H NMR spectrum [chemicalbook.com]

- 7. Hexyl 2-methyl Butyrate | 10032-15-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. 2-octyl butyrate, 25415-84-3 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Elucidating the Molecular Signature of 2-Ethylhexyl Butyrate

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethylhexyl Butyrate

This compound (C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ) is an ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries.[1] For researchers in materials science, synthetic chemistry, and quality control, precise structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, essential for unambiguous identification and characterization.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It aims to provide a practical, in-depth analysis of the spectroscopic data for this compound, explaining the causal links between the molecular structure and the resulting spectral features. We will explore the expected data from each technique, interpret the key signals, and outline robust experimental protocols for data acquisition.

Molecular Structure and Isomerism

Understanding the molecule's architecture is the foundation for interpreting its spectra. This compound is the ester formed from butanoic acid and 2-ethylhexan-1-ol. Its IUPAC name is 2-ethylhexyl butanoate.[1] The presence of a chiral center at the second carbon of the hexyl chain introduces the possibility of enantiomers, though spectroscopic analysis is typically performed on the racemic mixture unless chiral-specific methods are employed.

-

Chemical Formula : C₁₂H₂₄O₂[2]

-

Molecular Weight : 200.32 g/mol [1]

-

CAS Registry Number : 25415-84-3[2]

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H (proton) and ¹³C spectra allows for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). Based on the structure of this compound, we can predict a complex but interpretable spectrum.

Expertise & Experience: The key to interpreting this spectrum is recognizing the overlapping signals from the two alkyl chains and the distinct signals of protons adjacent to the ester functionality. The protons on the α-carbon of the alcohol moiety (labeled 'e') and the α-carbon of the acid moiety (labeled 'd') are the most downfield-shifted aliphatic protons due to the deshielding effect of the neighboring oxygen atoms.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | ~0.9 | Triplet (t) | 3H |

| b | ~1.6 | Sextet | 2H |

| c | ~2.2 | Triplet (t) | 2H |

| d | ~4.0 | Doublet (d) | 2H |

| e | ~1.5 | Multiplet (m) | 1H |

| f, g, h | ~1.3 | Multiplet (m) | 8H |

| i | ~0.9 | Triplet (t) | 3H |

| j | ~0.9 | Triplet (t) | 3H |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Predicted values are based on standard functional group effects and may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the 12 carbons in this compound, up to 12 distinct signals can be expected in the proton-decoupled spectrum.

Expertise & Experience: The most notable signal is the carbonyl carbon of the ester group, which appears significantly downfield (~173 ppm) due to its bonding and hybridization state. The carbon bonded to the ester oxygen (C-d) is also shifted downfield relative to other aliphatic carbons.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~173 |

| O-C H₂ (d) | ~66 |

| C H₂-C=O (c) | ~36 |

| C H (e) | ~39 |

| Alkyl Chain Carbons | ~10-30 |

Note: Specific assignments for all alkyl chain carbons require more advanced 2D NMR techniques but can be reasonably predicted using computational software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For an ester like this compound, the spectrum is dominated by characteristic absorptions related to the C=O and C-O bonds.

Expertise & Experience: The single most diagnostic peak in the IR spectrum of an ester is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. Its position, typically around 1735-1750 cm⁻¹, is a clear indicator of the ester functional group. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the successful conversion of the parent carboxylic acid and alcohol.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) Stretch | 2850-2980 | Medium-Strong |

| C=O (Ester) Stretch | ~1740 | Strong, Sharp |

| C-O (Ester) Stretch | 1150-1250 | Strong |

Note: The presence of these key bands provides strong evidence for the ester structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of characteristic fragment ions.

Expertise & Experience: The molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 200.[2] However, for esters, this peak can be weak or absent. The fragmentation is often highly diagnostic. The most prominent fragmentation pathway for esters is cleavage at the C-O bond. For this compound, this leads to the formation of the stable butyryl cation. Another common fragmentation is the McLafferty rearrangement, which would result in a peak at m/z 88.

Key Predicted Fragments (Electron Ionization):

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 200 | [C₁₂H₂₄O₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₈H₁₇]⁺ | Loss of butoxy radical |

| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement Product |

| 71 | [CH₃CH₂CH₂CO]⁺ | Butyryl cation (acylium ion) - Often the base peak.[1] |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation - Further fragmentation of the butyryl group.[1] |

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Methodologies: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectroscopic data relies on meticulous experimental protocol. The following outlines a standard workflow for the analysis of a liquid sample like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization : Cap the NMR tube and gently invert several times to ensure the sample dissolves completely, creating a homogenous solution.

-

Data Acquisition : Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.[4]

-

Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, the simplest method is to use a neat sample.[1]

-

Cell Preparation : Place one clean, dry salt plate (e.g., KBr or NaCl) onto a holder.

-

Sample Application : Using a pipette, place one small drop of the neat liquid onto the center of the plate.

-

Assembly : Place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition : Place the assembled plates into the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty plates should be run first and automatically subtracted.

Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation Setup : The sample is best introduced via Gas Chromatography (GC) to ensure only the pure compound enters the mass spectrometer. Set up the GC with an appropriate column (e.g., a non-polar DB-5) and temperature program to resolve the compound from any impurities.

-

Injection : Inject 1 µL of the prepared solution into the GC-MS system.

-

Data Acquisition : The compound will travel through the GC column, enter the MS ion source (typically set to EI at 70 eV), be fragmented, and the resulting ions will be separated by the mass analyzer. A mass spectrum is recorded for the GC peak corresponding to this compound.[5]

References

-

National Institute of Standards and Technology (NIST). (n.d.). n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-ethylhexyl ester. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization) for n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H24O2). Retrieved from [Link]

-

California State University, Bakersfield (CSUB). (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for n-Butyric acid 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

Scribd. (n.d.). Organic Chemistry - Esters Lab & Lab Report. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of ethyl butyrate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Allyl 2-ethyl butyrate. NIST Chemistry WebBook. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]

Sources

Solubility and stability of 2-Ethylhexyl butyrate in various solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylhexyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a branched-chain ester of significant interest in various scientific and industrial applications. This document is structured to deliver not just data, but a foundational understanding of the principles governing its behavior in various solvent systems and under different stress conditions. In the absence of extensive publicly available quantitative data, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for researchers. Furthermore, it offers detailed, field-proven experimental protocols to empower scientists to determine precise solubility and stability parameters in their own laboratories.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 25415-84-3) is an organic compound with the molecular formula C₁₂H₂₄O₂.[1][2][3][4][5][6] It is the ester formed from the condensation of butyric acid and 2-ethylhexanol. Its branched-chain structure imparts unique physicochemical properties that make it a valuable component in formulations across the pharmaceutical, cosmetic, and flavor and fragrance industries.

Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates how it can be formulated and delivered in a system, while its stability profile determines its shelf-life and the potential for degradation, which could impact efficacy and safety. This guide will delve into these critical aspects, providing both theoretical understanding and practical methodologies.

Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like."[7][8] The molecular structure of this compound, with its relatively long, branched alkyl chain and an ester functional group, defines its polarity and, consequently, its solubility characteristics. The long hydrocarbon tail makes the molecule predominantly nonpolar, while the ester group introduces a degree of polarity.

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure and data from reliable sources, a solubility profile can be constructed.

| Solvent | Solvent Class | Expected Solubility | Quantitative Data (at 25 °C) | Citation |

| Water | Polar Protic | Very Low | 4.064 mg/L | [9] |

| Ethanol | Polar Protic | Soluble / Miscible | Data not available | [9] |

| Methanol | Polar Protic | Soluble | Data not available | |

| Acetone | Polar Aprotic | Soluble / Miscible | Data not available | |

| Hexane | Non-polar | Soluble / Miscible | Data not available | |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | Data not available | |

| Chloroform | Non-polar | Soluble / Miscible | Data not available |

Note: "Soluble" indicates that a significant amount of the solute dissolves in the solvent, though the exact limit has not been quantitatively reported in the reviewed literature. "Miscible" suggests solubility in all proportions.

Causality Behind Solubility Profile

-

In Water: The very low solubility of this compound in water is attributed to its predominantly nonpolar character. The large hydrophobic alkyl chain cannot effectively interact with the highly polar, hydrogen-bonded network of water molecules.

-

In Alcohols (Ethanol, Methanol): The statement "soluble in alcohol" is consistent with the "like dissolves like" principle.[9] While alcohols are polar, they also possess a nonpolar alkyl component that can interact favorably with the hydrocarbon chain of this compound. The ester's carbonyl oxygen can also act as a hydrogen bond acceptor with the hydroxyl group of the alcohol.

-

In Non-polar Solvents (Hexane, Chloroform): this compound is expected to be highly soluble or miscible in non-polar solvents. The van der Waals forces between the nonpolar solvent molecules and the long alkyl chain of the ester are the primary driving force for dissolution.

-

In Polar Aprotic Solvents (Acetone, Diethyl Ether): These solvents have a dipole moment but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting with any slight polarity in the solute. Given the balance of polar and nonpolar characteristics of this compound, it is expected to be readily soluble in these solvents.

Stability Profile of this compound

The stability of an ester is a critical parameter, particularly in formulations where it may be exposed to various environmental factors over time. The primary degradation pathways for esters like this compound are hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

Ester hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[10][11]

Hydrolysis Reaction: this compound + H₂O ⇌ Butyric Acid + 2-Ethylhexanol

The branched structure of the 2-ethylhexyl group provides steric hindrance around the ester linkage, which is known to enhance hydrolytic stability compared to linear esters.[12][13] This steric bulk makes it more difficult for water molecules or catalysts to attack the carbonyl carbon. Therefore, this compound is expected to exhibit good hydrolytic stability under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis will increase.

Caption: Hydrolysis of this compound.

Oxidative Stability

Oxidative degradation of esters typically involves the formation of free radicals at positions susceptible to oxidation, such as carbon atoms adjacent to the ester group or unsaturated bonds.[1][14] Since this compound is a saturated ester, it is relatively resistant to oxidation compared to unsaturated esters. However, under harsh oxidative conditions (e.g., presence of strong oxidizing agents, high temperatures, UV light), degradation can occur, potentially leading to the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids. The use of antioxidants can mitigate this process.

Thermal Stability

Branched-chain esters generally exhibit good thermal stability.[15] The degradation of esters at elevated temperatures can proceed through various mechanisms, including elimination reactions to form an alkene and a carboxylic acid, or homolytic cleavage of C-C or C-O bonds. For this compound, thermal decomposition at very high temperatures would likely lead to a complex mixture of smaller molecules. Thermogravimetric analysis (TGA) would be the standard method to determine its decomposition temperature.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (e.g., ethanol, methanol, acetone, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV or RI detector (HPLC-UV/RI)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking should be vigorous enough to ensure good mixing.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow any undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Accurately dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated GC-FID or HPLC method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Caption: Workflow for Solubility Determination.

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating analytical method, using HPLC as an example, and to perform forced degradation studies.

Principle: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are conducted to intentionally degrade the sample to produce the likely degradation products that might be observed during formal stability studies.

Part A: HPLC Method Development (Exemplary)

-

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program (Example):

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 215 nm (as esters have weak chromophores, low UV is often used).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Part B: Forced Degradation Study

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample or a solution of the sample at an elevated temperature (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

-